2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS No.: 690960-40-8
Cat. No.: VC7252511
Molecular Formula: C25H27N3O3S2
Molecular Weight: 481.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690960-40-8 |
|---|---|
| Molecular Formula | C25H27N3O3S2 |
| Molecular Weight | 481.63 |
| IUPAC Name | 2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C25H27N3O3S2/c1-15-13-20(17(3)27(15)11-12-31-5)21(29)14-32-25-26-23-22(16(2)18(4)33-23)24(30)28(25)19-9-7-6-8-10-19/h6-10,13H,11-12,14H2,1-5H3 |
| Standard InChI Key | KYTOVHRTMUOWSW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 |
Introduction
The compound 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic molecule that incorporates several distinct structural elements, including a thieno[2,3-d]pyrimidin-4-one core, a pyrrole ring, and a phenyl group. This compound belongs to a broader class of thieno[2,3-d]pyrimidin-4-ones, which have been studied for their potential biological activities, including antimicrobial and antiviral properties .
Synthesis and Preparation
The synthesis of such complex molecules typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidin-4-one core, the introduction of the pyrrole and phenyl groups, and the incorporation of the sulfanyl linkage. The specific synthesis route for this compound may involve known methods for forming thieno[2,3-d]pyrimidin-4-ones, followed by functionalization with the pyrrole and phenyl moieties .
Biological Activity
While specific biological activity data for this exact compound are not readily available, compounds within the thieno[2,3-d]pyrimidin-4-one class have shown promise as antimicrobial agents, including activity against Mycobacterium tuberculosis . The incorporation of a pyrrole ring and a phenyl group may modulate this activity or introduce new biological properties.
Research Findings and Future Directions
Given the complexity and potential bioactivity of this compound, further research is needed to fully explore its properties and applications. This could include in vitro and in vivo studies to assess antimicrobial efficacy, toxicity, and pharmacokinetics. Additionally, structure-activity relationship (SAR) studies could help optimize the molecule for specific biological targets.
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